Cas no 2059943-61-0 (3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile)

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- CID 137702033
- Cyclopentanecarbonitrile, 3-amino-3-(1H-imidazol-2-yl)-
- 3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile
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- MDL: MFCD30477570
- インチ: 1S/C9H12N4/c10-6-7-1-2-9(11,5-7)8-12-3-4-13-8/h3-4,7H,1-2,5,11H2,(H,12,13)
- InChIKey: SZCBJVFHVPKEBR-UHFFFAOYSA-N
- SMILES: C1(C#N)CCC(N)(C2NC=CN=2)C1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 475.2±45.0 °C(Predicted)
- 酸度系数(pKa): 14.20±0.10(Predicted)
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320144-0.05g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 0.05g |
$1224.0 | 2023-09-04 | ||
Enamine | EN300-320144-1.0g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048044-1g |
3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 95% | 1g |
¥7245.0 | 2023-03-11 | |
Enamine | EN300-320144-2.5g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 2.5g |
$2856.0 | 2023-09-04 | ||
Enamine | EN300-320144-5.0g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 5.0g |
$4226.0 | 2023-02-24 | ||
Enamine | EN300-320144-1g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 1g |
$1458.0 | 2023-09-04 | ||
Enamine | EN300-320144-5g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 5g |
$4226.0 | 2023-09-04 | ||
Enamine | EN300-320144-0.5g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 0.5g |
$1399.0 | 2023-09-04 | ||
Enamine | EN300-320144-10.0g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 10.0g |
$6266.0 | 2023-02-24 | ||
Enamine | EN300-320144-0.25g |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile |
2059943-61-0 | 0.25g |
$1341.0 | 2023-09-04 |
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrileに関する追加情報
Research Briefing on 3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile (CAS: 2059943-61-0): Recent Advances and Applications
In recent years, the compound 3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile (CAS: 2059943-61-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole and cyclopentane structural motifs, has shown promising potential as a key intermediate in the synthesis of novel bioactive compounds. Its applications span across drug discovery, particularly in the development of enzyme inhibitors and receptor modulators, owing to its versatile chemical reactivity and ability to interact with biological targets.
Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of 3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile. A 2023 publication in the Journal of Medicinal Chemistry highlighted an improved synthetic route using palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency and scalability of production. This advancement is critical for facilitating further pharmacological evaluations and large-scale applications.
In addition to synthetic improvements, researchers have explored the biological activities of derivatives of this compound. Preliminary in vitro studies indicate that certain derivatives exhibit potent inhibitory effects against kinases involved in inflammatory pathways, suggesting potential therapeutic applications in autoimmune diseases. For instance, a derivative incorporating a sulfonamide group demonstrated IC50 values in the nanomolar range against specific kinase targets, as reported in a recent Bioorganic & Medicinal Chemistry Letters article.
Another area of interest is the compound's role in fragment-based drug design (FBDD). Due to its compact and rigid structure, 3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile serves as an ideal fragment for constructing larger, more complex molecules with enhanced binding affinities. Computational modeling studies have identified favorable interactions between this fragment and the active sites of various disease-relevant proteins, further validating its utility in rational drug design.
Despite these promising developments, challenges remain in fully exploiting the potential of this compound. Issues such as solubility and metabolic stability need to be addressed to improve its pharmacokinetic properties. Ongoing research aims to modify the core structure to overcome these limitations while retaining its bioactive potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile (CAS: 2059943-61-0) represents a valuable scaffold in medicinal chemistry, with diverse applications in drug discovery and development. Continued research into its synthesis, derivatives, and biological activities will likely yield innovative therapeutic agents in the coming years. This briefing underscores the importance of this compound and encourages further exploration of its potential in addressing unmet medical needs.
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